molecular formula C24H31N5O2 B262083 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

カタログ番号 B262083
分子量: 421.5 g/mol
InChIキー: MITLEXJGXUYDRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine, commonly known as ECA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ECA is a selective alpha-adrenergic receptor agonist that has been shown to have a range of physiological effects, making it a promising candidate for further study.

作用機序

ECA acts as a selective alpha-adrenergic receptor agonist, meaning that it binds to and activates specific receptors in the body. This activation leads to a range of physiological effects, including the constriction of blood vessels and the stimulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ECA are varied and depend on the specific receptors that are activated. Some of the effects that have been observed include increased heart rate, increased blood pressure, and increased release of norepinephrine.

実験室実験の利点と制限

One advantage of using ECA in lab experiments is its selectivity for alpha-adrenergic receptors, which allows for more precise targeting of specific physiological pathways. However, one limitation is that the effects of ECA can be highly variable depending on the dosage and the specific receptors that are activated.

将来の方向性

There are many potential future directions for research on ECA. One area of interest is its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies could explore the potential use of ECA in the treatment of other conditions such as heart failure and pulmonary hypertension.

合成法

The synthesis of ECA involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with cyclooctylamine.

科学的研究の応用

ECA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on its potential as a treatment for hypertension, as it has been shown to lower blood pressure in animal models. Additionally, ECA has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

特性

製品名

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine

分子式

C24H31N5O2

分子量

421.5 g/mol

IUPAC名

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclooctanamine

InChI

InChI=1S/C24H31N5O2/c1-2-30-23-17-19(18-25-20-11-7-4-3-5-8-12-20)15-16-22(23)31-24-26-27-28-29(24)21-13-9-6-10-14-21/h6,9-10,13-17,20,25H,2-5,7-8,11-12,18H2,1H3

InChIキー

MITLEXJGXUYDRX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCCC2)OC3=NN=NN3C4=CC=CC=C4

正規SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCCC2)OC3=NN=NN3C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。